Home > Products > Screening Compounds P77249 > 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine -

1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine

Catalog Number: EVT-6238695
CAS Number:
Molecular Formula: C22H33ClN4O2
Molecular Weight: 421.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

Compound Description: This compound was initially investigated for its antipsychotic-like profile in behavioral animal tests. Unlike typical antipsychotics, it did not interact with dopamine receptors. []

Relevance: This compound shares the core 1,3-dimethyl-1H-pyrazol scaffold with the target compound, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine. Both compounds feature substitutions at the 4 and 5 positions of the pyrazole ring, albeit with different functionalities.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: This compound is a metabolite of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1). It exhibited activity in behavioral animal tests, suggesting potential antipsychotic properties, but also displayed toxicity. []

Relevance: Similar to the previous compound, this metabolite shares the 1,3-dimethyl-1H-pyrazol core structure with the target compound, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine. It possesses substitutions at the 4 and 5 positions, with a ketone group at the 4-position and an amine group at the 5-position.

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound was designed as a potential antipsychotic agent. It reduced spontaneous locomotion in mice without inducing ataxia, a common side effect of many antipsychotics. Unlike typical antipsychotics, it did not exhibit binding to D2 dopamine receptors in vitro. []

Relevance: This compound is structurally related to 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine through the shared 1,3-dimethyl-1H-pyrazol scaffold. It features an imine group at the 4-position and a hydroxyl group at the 5-position, demonstrating structural modifications at those key positions.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound is an analog of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) with a 3-chloro substituent on the phenyl ring. It exhibited promising activity in behavioral tests, inhibiting conditioned avoidance responding in both rats and monkeys. Notably, it did not elicit dystonic movements in a primate model, suggesting a lower risk of extrapyramidal side effects compared to some available antipsychotics. []

Relevance: This compound is another structural relative of 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, sharing the same 1,3-dimethyl-1H-pyrazol core structure. The key difference lies in the presence of a 3-chlorophenyl iminomethyl group at the 4-position and a hydroxyl group at the 5-position. This highlights the significance of substitutions at these positions for potential antipsychotic activity.

Relevance: This compound, while lacking the piperidine ring and the 3,4-dimethoxyphenyl moiety, showcases the potential of 1H-pyrazol-4-yl as a substituent for developing A2B adenosine receptor antagonists. The target compound, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, also contains a 1H-pyrazol-4-yl unit, albeit with additional methyl and chloro substitutions on the pyrazole ring. This highlights the potential for developing potent and selective A2B adenosine receptor antagonists by modifying the pyrazole ring and incorporating other structural elements.

8-(1-Benzyl-1H-pyrazol-4-yl)-1,3-dipropyl xanthine (19)

Compound Description: This compound was synthesized by introducing a benzyl group at the N-1 position of the pyrazole ring in 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine (22). This modification led to improved selectivity for the A2B adenosine receptor, although it still displayed moderate selectivity overall. []

Relevance: This compound further reinforces the potential of modifying the 1H-pyrazol-4-yl group for achieving selectivity towards the A2B adenosine receptor. The introduction of a benzyl group, while not directly present in 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, highlights the potential for exploring various substituents at the N-1 position of the pyrazole ring for optimizing A2B adenosine receptor affinity and selectivity.

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dipropyl xanthine (33)

Compound Description: This compound was designed based on the observation that electron-withdrawing groups on the phenyl ring of 8-(1-benzyl-1H-pyrazol-4-yl)-1,3-dipropyl xanthine (19) enhanced A2B adenosine receptor selectivity. Introducing a trifluoromethyl group at the meta position of the benzyl ring resulted in improved selectivity while maintaining good affinity for the A2B adenosine receptor. []

Relevance: Although 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine lacks the benzyl group, this compound showcases the strategy of utilizing electron-withdrawing groups for enhancing A2B adenosine receptor selectivity. This principle could be applied to the target compound by exploring electron-withdrawing substituents on the pyrazole or the piperidine ring.

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (60)

Compound Description: This compound represents a highly potent and selective A2B adenosine receptor antagonist. It was developed by optimizing both the substitution on the 8-pyrazole xanthine and the 1,3-disubstitution of the xanthine core. By combining a 3-trifluoromethylbenzyl group at the N-1 position of the pyrazole with 1,3-dimethyl substitution on the xanthine core, this compound achieved high affinity (Ki = 1 nM) for the A2B adenosine receptor and remarkable selectivity (990-, 690-, and 1,000-fold) over human A1, A2A, and A3 adenosine receptors. []

Relevance: Although structurally distinct from 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, this compound exemplifies the successful application of structure-activity relationships to develop a highly potent and selective A2B adenosine receptor antagonist. It highlights the significance of optimizing both the pyrazole and the core scaffold for achieving desirable pharmacological properties.

Properties

Product Name

1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine

IUPAC Name

1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine

Molecular Formula

C22H33ClN4O2

Molecular Weight

421.0 g/mol

InChI

InChI=1S/C22H33ClN4O2/c1-16-19(22(23)26(3)24-16)15-27-11-6-7-18(14-27)25(2)12-10-17-8-9-20(28-4)21(13-17)29-5/h8-9,13,18H,6-7,10-12,14-15H2,1-5H3

InChI Key

ISELDSYKXJQDAY-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1CN2CCCC(C2)N(C)CCC3=CC(=C(C=C3)OC)OC)Cl)C

Canonical SMILES

CC1=NN(C(=C1CN2CCCC(C2)N(C)CCC3=CC(=C(C=C3)OC)OC)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.